1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4-chloro-2-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods often employ flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and nucleophiles.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which 1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid exerts its effects involves the temporary protection of amine groups. The BOC group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds to 1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid include:
1-[(tert-Butoxy)carbonyl]-4-methoxymethylpyrrolidine-2-carboxylic acid: Used in the synthesis of antiviral drugs.
1-[(tert-Butoxy)carbonyl]piperidine-4-carboxylic acid: Another BOC-protected amine used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which combines the BOC protecting group with a chloro-substituted pyrrolidine ring, making it particularly useful in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H18ClNO4 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18ClNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
MABRTDWZLWQBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)Cl)C(=O)O |
Origin of Product |
United States |
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